molecular formula C11H9BrN2O B11763245 5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one

5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one

Cat. No.: B11763245
M. Wt: 265.11 g/mol
InChI Key: AHCNXFDHTPQMIQ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4,6-diazaspiro[24]hept-4-en-7-one is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one typically involves the cyclopropanation of benzylideneisoxazol-5-one derivatives. One common method includes the reaction of 4-benzylideneisoxazol-5-one with diazomethane, which proceeds via a double methylene transfer to afford the spirocyclic product . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one involves its interaction with molecular targets in biological systems. The bromophenyl group and the diazaspiro ring system can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one, with the CAS number 1579513-17-9, is a compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. The following sections will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H9BrN2O
  • Molecular Weight : 265.11 g/mol
  • Smiles Code : O=C1NC(C2=CC=C(Br)C=C2)=NC31CC3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization of precursors derived from 4-bromobenzaldehyde and appropriate hydrazines. Detailed methods can vary but often focus on optimizing yield and purity through controlled reaction conditions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on thiosemicarbazide derivatives have shown enhanced antibacterial activity attributed to increased electron density on the hydrazinic end of the chain, which may be relevant for this compound as well .

Antifungal Activity

The compound's structural features suggest potential antifungal activity. Similar diazaspiro compounds have been tested against various fungal strains, demonstrating effectiveness due to their ability to disrupt fungal cell membranes or inhibit key metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is likely related to its ability to induce apoptosis in cancer cells or inhibit tumor growth through interference with cellular signaling pathways.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity A study on related bromophenyl compounds showed increased effectiveness against Gram-positive bacteria compared to their chlorine analogs due to enhanced electron density .
Antifungal Screening Compounds with similar diazaspiro structures were effective against Candida species in vitro, indicating potential for further development as antifungal agents .
Anticancer Mechanism Research indicated that spirocyclic compounds could inhibit cancer cell proliferation by modulating apoptotic pathways, warranting further investigation into this compound's specific mechanisms.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

5-(4-bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one

InChI

InChI=1S/C11H9BrN2O/c12-8-3-1-7(2-4-8)9-13-10(15)11(14-9)5-6-11/h1-4H,5-6H2,(H,13,14,15)

InChI Key

AHCNXFDHTPQMIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)NC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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